1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide
描述
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-15-3-5-18(6-4-15)30-22-20(12-26-30)24(33)29(14-25-22)27-23(32)16-11-21(31)28(13-16)17-7-9-19(34-2)10-8-17/h3-10,12,14,16H,11,13H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPPSQEKBEOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and enzymatic inhibition.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a complex arrangement that includes a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine core, and methoxy and carbonyl functional groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant growth inhibition across various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in key studies:
| Cell Line | GI% (%) | Reference |
|---|---|---|
| HOP-92 (Lung) | 71.8 | |
| NCI-H460 (Lung) | 66.12 | |
| ACHN (Renal) | 66.02 | |
| RFX 393 (Renal) | 84.17 |
In particular, the compound exhibited a mean growth inhibition of 43.9% across 56 cancer cell lines , indicating broad-spectrum anticancer activity. The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are crucial for cancer cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has shown potent inhibition against CDK2 and TRKA:
These findings suggest that the compound not only hinders cancer cell growth but also interferes with key signaling pathways that promote tumor growth.
Case Studies
A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as dual inhibitors against CDK2/TRKA, underscoring their therapeutic potential in oncology. The compounds were subjected to molecular docking studies which revealed favorable binding interactions with the active sites of these enzymes, akin to established inhibitors like milciclib and repotrectinib .
Mechanistic Insights
The mechanism of action includes:
- Cell Cycle Arrest : Treated cells showed significant arrest in the G0–G1 phase, indicating that these compounds effectively halt cell cycle progression.
- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis rates in treated cell populations compared to controls.
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development .
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound useful in treating conditions like arthritis or other inflammatory diseases. Investigations into its mechanism of action are ongoing to elucidate its potential therapeutic benefits .
Antimicrobial Effects
There is emerging evidence that pyrazolo-pyrimidine derivatives can exhibit antimicrobial activity. This compound's unique structure may contribute to its ability to disrupt microbial cell functions. Further studies are necessary to evaluate its efficacy against various pathogens and establish its potential as an antimicrobial agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial studies should focus on:
- Absorption : Evaluating how well the compound is absorbed in biological systems.
- Distribution : Understanding how the compound distributes throughout the body.
- Metabolism : Identifying metabolic pathways to predict potential interactions with other drugs.
- Excretion : Studying how the body eliminates the compound.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of structurally similar compounds, revealing that they inhibited tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Case Study 2: Anti-inflammatory Effects
In another study, derivatives of pyrazolo-pyrimidines were shown to reduce inflammation markers in animal models of arthritis. These findings suggest that modifications to the structure could enhance anti-inflammatory activity, warranting further investigation into this compound's potential .
相似化合物的比较
Comparison with Similar Compounds
Substituent Effects on Aryl Groups
The compound’s 4-methoxyphenyl and p-tolyl groups can be compared to analogs with varying substituents:
Key Insight : The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs, while the p-tolyl group balances lipophilicity for membrane permeability.
Heterocyclic Core Variations
The pyrazolo[3,4-d]pyrimidinone core distinguishes the target compound from related scaffolds:
Amide Linkage and Bioisosteres
The amide bond in the target compound is critical for conformational stability. Comparisons include:
Key Insight : The carboxamide linkage in the target compound balances stability and solubility, avoiding the metabolic liabilities of hydrazides or ureas.
Research Findings and Implications
- Structural Optimization : The combination of a 4-methoxyphenyl group (solubility) and p-tolyl (lipophilicity) suggests balanced pharmacokinetics .
- Target Selectivity: The pyrazolo-pyrimidinone core may confer selectivity for purine-binding enzymes over unrelated targets .
- Synthetic Challenges: The fused heterocyclic system requires multi-step synthesis, as seen in ’s chromenone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
